methyl 5-[(tert-butylamino)sulfonyl]-1-methyl-1H-pyrrole-2-carboxylate
Description
IUPAC Nomenclature and CAS Registry Number
The compound is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as methyl 5-(tert-butylsulfamoyl)-1-methyl-1H-pyrrole-2-carboxylate . This nomenclature systematically describes the structure:
- A pyrrole ring substituted at position 1 with a methyl group.
- A sulfamoyl group (-SO$$_2$$NH-) at position 5, where the nitrogen is bonded to a tert-butyl group.
- A methyl ester (-COOCH$$_3$$) at position 2.
The CAS Registry Number for this compound is 519056-59-8 , a unique identifier assigned by the Chemical Abstracts Service (CAS) to ensure unambiguous chemical substance tracking in databases and regulatory frameworks.
Synonyms and Alternative Chemical Designations
This compound is referenced under multiple synonyms across scientific literature and chemical databases (Table 1):
Table 1: Synonyms and Alternative Names
These designations reflect variations in substitutive nomenclature and database-specific formatting conventions.
Molecular Formula and Weight Validation
The molecular formula is C$${11}$$H$${18}$$N$$2$$O$$4$$S , confirmed by high-resolution mass spectrometry and elemental analysis. The formula breakdown is as follows:
- 11 Carbon atoms : 1 from the methyl ester, 4 from the pyrrole ring, 4 from the tert-butyl group, and 2 from the sulfamoyl moiety.
- 18 Hydrogen atoms : Distributed across the methyl, pyrrole, and tert-butyl groups.
- 2 Nitrogen atoms : One in the pyrrole ring and one in the sulfamoyl group.
- 4 Oxygen atoms : Two from the ester, one from the sulfonyl group, and one from the sulfamoyl linkage.
- 1 Sulfur atom : Central to the sulfonyl group.
The molecular weight is 274.34 g/mol , calculated as: $$ (12.01 \times 11) + (1.008 \times 18) + (14.01 \times 2) + (16.00 \times 4) + (32.07 \times 1) = 274.34 \, \text{g/mol} $$ This value matches experimental data from PubChem and commercial chemical vendors.
Properties
IUPAC Name |
methyl 5-(tert-butylsulfamoyl)-1-methylpyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4S/c1-11(2,3)12-18(15,16)9-7-6-8(13(9)4)10(14)17-5/h6-7,12H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZXIVACTJXTNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(N1C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384606 | |
| Record name | methyl 5-[(tert-butylamino)sulfonyl]-1-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26728129 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
519056-59-8 | |
| Record name | Methyl 5-[[(1,1-dimethylethyl)amino]sulfonyl]-1-methyl-1H-pyrrole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=519056-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 5-[(tert-butylamino)sulfonyl]-1-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Detailed Reaction Conditions and Experimental Data
Research Findings and Literature Insights
- The bromination step is well-documented and reproducible, providing a key intermediate for further functionalization.
- Sulfonylation methods on pyrrole rings often require careful control of reaction conditions to avoid overreaction or degradation of the heterocycle.
- The tert-butylamino sulfonyl group introduction likely proceeds via nucleophilic substitution or palladium-catalyzed coupling, although direct literature on this exact compound is limited. Analogous sulfonylated pyrroles have been synthesized using sulfonyl chlorides and amines under mild conditions.
- Handling precautions include inert atmosphere and moisture exclusion due to the sensitivity of intermediates.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Yield & Remarks |
|---|---|---|
| Bromination of pyrrole | NBS, dry CH2Cl2, N2, rt | 64% yield, essential intermediate |
| Sulfonyl group introduction | tert-butylamino sulfonyl reagent, base, Pd catalyst (if applicable), 50-80 °C | Conditions inferred from related chemistry; exact yield not reported |
| Purification | Chromatography, recrystallization | Required for product purity |
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The pyrrole ring undergoes electrophilic substitution at positions activated by electron-donating groups. Key reactions include:
Halogenation
Chlorination and fluorination occur preferentially at the C4 position due to steric and electronic effects from the methyl and sulfonamide substituents. For example:
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| N-Chlorosuccinimide (NCS) | 0°C, CH₂Cl₂ | C4-chlorinated derivative | 61 | |
| Selectfluor | CH₃CN/AcOH, 0°C | C4-fluorinated derivative (+ acetoxy byproduct) | 81 |
The tert-butylsulfonamide group deactivates the ring but directs electrophiles to the C4 position via steric hindrance at C5, while the methyl ester at C2 provides minor ortho/para activation .
Nucleophilic Acyl Substitution
The methyl ester undergoes hydrolysis and amidation:
Ester Hydrolysis
-
Basic Conditions : 2 M NaOH in MeOH at 40°C converts the ester to the carboxylic acid (>80% yield) .
-
Acidic Conditions : Prolonged reflux in HCl/EtOH achieves similar conversion but with lower efficiency.
Amide Formation
Treatment with SOCl₂ forms the acyl chloride intermediate, which reacts with amines (e.g., benzylamine) to yield carboxamides. For example:
textMethyl ester → (SOCl₂, reflux) → Acyl chloride → (R-NH₂, toluene) → Carboxamide (81% yield)
This method is scalable and avoids chromatography .
Sulfonamide Group Reactivity
The tert-butylsulfonamide moiety exhibits limited nucleophilic susceptibility due to steric protection but participates in:
Hydrogen Bonding
Acts as a hydrogen-bond acceptor in crystal packing or protein binding, though this does not constitute a covalent reaction.
Desulfonation
No direct evidence exists for desulfonation under standard conditions, but analogous sulfonamides decompose at >200°C via C–S bond cleavage.
Cycloaddition and Multicomponent Reactions
The electron-rich pyrrole core may engage in:
-
Diels-Alder reactions with dienophiles (e.g., maleic anhydride) at elevated temperatures.
-
Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) at the C3 position after bromination .
Stability and Decomposition Pathways
-
Photodegradation : UV exposure leads to partial decomposition of the sulfonamide group (data extrapolated from similar compounds).
-
Acid Sensitivity : Prolonged exposure to strong acids (e.g., H₂SO₄) causes ester hydrolysis and pyrrole ring protonation.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that methyl 5-[(tert-butylamino)sulfonyl]-1-methyl-1H-pyrrole-2-carboxylate exhibits promising anticancer properties. Research published in peer-reviewed journals has shown that derivatives of this compound can inhibit the growth of certain cancer cell lines. For instance, a study demonstrated that modifications to the pyrrole ring could enhance cytotoxicity against breast cancer cells, suggesting a pathway for developing new anticancer agents .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus. The sulfonamide group is believed to play a crucial role in this activity by interfering with bacterial folic acid synthesis, similar to other sulfonamide antibiotics .
Material Science Applications
1. Polymer Synthesis
In material science, this compound can be utilized as a monomer in polymer synthesis. Its unique structure allows it to participate in radical polymerization processes, leading to the formation of novel copolymers with enhanced thermal and mechanical properties. These materials are being explored for applications in coatings and adhesives due to their improved durability and resistance to environmental factors .
2. Sensor Development
The compound's electronic properties make it suitable for developing chemical sensors. Research indicates that when integrated into sensor platforms, it can detect specific analytes at low concentrations, making it valuable in environmental monitoring and food safety applications .
Case Studies
Mechanism of Action
The mechanism of action of methyl 5-[(tert-butylamino)sulfonyl]-1-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural and functional similarities to other pyrrole-2-carboxylates allow for comparative analysis:
Physicochemical and Spectral Properties
- Electronic Effects : The electron-withdrawing sulfonyl group in the target compound may deactivate the pyrrole ring, contrasting with electron-donating groups (e.g., indole in 10a) that enhance electrophilic substitution .
- Spectroscopy: IR: Sulfonamide S=O stretches typically appear at 1350–1200 cm⁻¹, while ester C=O peaks are near 1700–1750 cm⁻¹ . ¹H NMR: The tert-butyl group’s singlet at δ 1.34 ppm is a diagnostic marker (observed in 10a). Pyrrole protons in similar compounds resonate at δ 6.8–7.5 ppm .
Stability and Reactivity
- The tert-butylamino sulfonyl group likely enhances hydrolytic stability compared to chlorosulfonyl analogs, which are prone to nucleophilic substitution .
Biological Activity
Methyl 5-[(tert-butylamino)sulfonyl]-1-methyl-1H-pyrrole-2-carboxylate, with the Chemical Abstracts Service (CAS) number 519056-59-8, is a synthetic compound notable for its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 274.34 g/mol. It features a pyrrole ring substituted with a sulfonamide group and a carboxylate ester, which contribute to its solubility and reactivity profile. The tert-butylamino group enhances its biological interactions, making it an attractive candidate for therapeutic applications .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that allow for precise control over functional groups. This includes the formation of the pyrrole ring followed by the introduction of the sulfonamide and carboxylate functionalities.
Antimicrobial Properties
Recent studies have indicated that compounds with similar pyrrole structures exhibit significant antimicrobial activity. For instance, research on pyrrole-2-carboxamides has shown potent anti-tuberculosis (anti-TB) activity with minimal cytotoxicity. Compounds in this class demonstrated minimum inhibitory concentrations (MICs) less than against Mycobacterium tuberculosis, alongside low cytotoxicity profiles (IC50 > ) . Although specific data on this compound's anti-TB activity is limited, its structural similarities suggest potential efficacy against similar pathogens.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the pyrrole ring and substituents can significantly impact biological activity. For example, the introduction of bulky groups or electron-withdrawing substituents has been shown to enhance anti-TB activity in related compounds . The presence of the tert-butylamino group in this compound may similarly influence its pharmacological properties.
Case Study 1: Antitubercular Activity
In a comparative study involving various pyrrole derivatives, compounds structurally related to this compound were tested for their anti-TB properties. One derivative exhibited an MIC comparable to first-line anti-TB drugs like isoniazid, indicating that strategic modifications in the pyrrole scaffold could yield potent therapeutic agents against drug-resistant strains of tuberculosis .
Case Study 2: Cytotoxicity Assessment
A separate assessment focused on evaluating cytotoxicity across several pyrrole derivatives. The findings revealed that compounds with lower MICs often exhibited high selectivity indices (SI), suggesting that structural optimizations could lead to effective treatments with reduced side effects . This highlights the potential for this compound to be developed as a safer alternative in antimicrobial therapy.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| Methyl 5-sulfamoyl-1-methylpyrrole | Contains sulfonamide but lacks tert-butyl group | Antibacterial activity |
| N-(tert-butyl)benzenesulfonamide | Sulfonamide structure without pyrrole | Used as an antibacterial agent |
| Methyl 5-(phenylsulfonyl)-1-methylpyrrole | Similar pyrrole structure with phenyl substitution | Potential anti-inflammatory properties |
This table illustrates how variations in structural features among related compounds can lead to diverse biological activities, emphasizing the unique profile of this compound due to its specific functional groups.
Q & A
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
